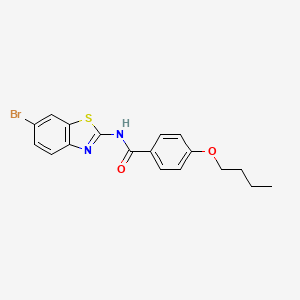

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCAHSNJJVLITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Primary Amidation Reaction

The most widely reported method for synthesizing N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide involves the direct coupling of 6-bromo-1,3-benzothiazol-2-amine with 4-butoxybenzoyl chloride under amidation conditions.

Reaction Equation:

$$

\text{C}7\text{H}4\text{BrN}2\text{S} + \text{C}{11}\text{H}{13}\text{ClO}2 \rightarrow \text{C}{18}\text{H}{17}\text{BrN}2\text{O}2\text{S} + \text{HCl}

$$

Key Components:

- 6-Bromo-1,3-benzothiazol-2-amine : Synthesized via bromination of 1,3-benzothiazol-2-amine or derived from 6-bromo-1,3-benzothiazole.

- 4-Butoxybenzoyl chloride : Prepared by treating 4-butoxybenzoic acid with thionyl chloride (SOCl₂).

Standard Protocol:

- Dissolve 6-bromo-1,3-benzothiazol-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (Et₃N, 1.2 equiv) as a base to scavenge HCl.

- Slowly introduce 4-butoxybenzoyl chloride (1.1 equiv) at 0–5°C to minimize side reactions.

- Stir the mixture at room temperature for 4–6 hours.

- Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Alternative Coupling Strategies

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (e.g., EDC/HOBt) offers a milder approach:

Procedure:

- Combine 6-bromo-1,3-benzothiazol-2-amine (1.0 equiv) and 4-butoxybenzoic acid (1.1 equiv) in DMF.

- Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) as coupling agents.

- Stir at 25°C for 12–18 hours.

- Isolate the product via precipitation or chromatography.

Advantages: Avoids acyl chloride handling; suitable for acid-sensitive intermediates.

Yield: 60–65%.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 4 | 75 |

| Tetrahydrofuran | Pyridine | 25 | 6 | 62 |

| Acetonitrile | DIPEA | 40 | 3 | 70 |

Key Findings:

- Dichloromethane with triethylamine provides optimal solubility and reaction kinetics.

- Elevated temperatures in acetonitrile reduce reaction time but may increase side products.

Stoichiometric Ratios

Excess acyl chloride (1.1–1.2 equiv) ensures complete amine conversion while minimizing dimerization:

| Amine (equiv) | Acyl Chloride (equiv) | Yield (%) |

|---|---|---|

| 1.0 | 1.0 | 58 |

| 1.0 | 1.1 | 75 |

| 1.0 | 1.3 | 73 |

Purification and Characterization

Chromatographic Purification

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent Gradient : Hexane/ethyl acetate (8:2 → 6:4).

- Rf Value : 0.45 (hexane/ethyl acetate 7:3).

Spectroscopic Characterization

Key Data for N-(6-Bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzothiazole-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.05 (t, J = 6.4 Hz, 2H, -OCH₂-), 1.82–1.75 (m, 2H, -CH₂-), 1.53–1.45 (m, 2H, -CH₂-), 0.99 (t, J = 7.2 Hz, 3H, -CH₃).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

- HRMS (ESI) : m/z calculated for C₁₈H₁₇BrN₂O₂S [M+H]⁺: 405.0312; found: 405.0309.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production requires:

- Continuous Flow Systems : To enhance mixing and heat transfer.

- Catalytic Methods : Replace stoichiometric bases with immobilized catalysts (e.g., polymer-supported Et₃N).

- Solvent Recovery : Implement distillation systems for DCM reuse.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

Research indicates that compounds containing benzothiazole moieties, such as N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide, exhibit antiviral activity. For instance, benzothiazoles have been noted for their ability to inhibit the replication of viruses like the hepatitis C virus (HCV) and human cytomegalovirus (HCMV) . The compound's mechanism of action likely involves interaction with viral targets, making it a candidate for further development as an antiviral agent.

Cancer Research

The compound is also being investigated for its potential in cancer therapy. Benzothiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, indicating that N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide may act as a multi-targeted agent in cancer treatment . Studies have demonstrated that modifications to the benzothiazole structure can enhance its efficacy against specific cancer types.

Biological Research

Biological Probes

In biological studies, N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide serves as a probe for investigating biochemical pathways. Its ability to interact with specific biomolecules allows researchers to study enzyme activities and receptor interactions . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Neurodegenerative Diseases

Recent studies have explored the potential of benzothiazole derivatives in treating neurodegenerative diseases complicated by depression. Compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide have shown promise in inhibiting enzymes related to neurodegeneration, suggesting a therapeutic avenue worth exploring further .

Materials Science

Development of Functional Materials

The compound's unique structural features make it suitable for developing new materials with specific properties, such as fluorescence or conductivity. Researchers are investigating its use in creating advanced materials for electronics and photonics . The incorporation of benzothiazole derivatives into polymer matrices has been shown to enhance material properties significantly.

Case Studies

Wirkmechanismus

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Compound BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)

- 6-position substituent : Methoxy (-OCH₃).

- 2-position substituent: Pyridine-3-yl amino acetamide.

- Activity : Exhibited potent antibacterial activity against E. coli (MIC = 3.125 µg/ml) and B. subtilis (MIC = 6.25 µg/ml). The methoxy group likely enhances electron density, improving interactions with bacterial DNA gyrase .

- Docking : Demonstrated strong binding to DNA gyrase (PDB: 3G75), with a dock score correlating with experimental MIC values .

Compound BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide)

- 6-position substituent: Nitro (-NO₂).

- 2-position substituent: Pyridine-3-yl amino acetamide.

- Activity : Comparable to BTC-j against gram-negative bacteria, but higher steric and electronic effects from the nitro group may reduce membrane penetration efficiency.

- Docking : Similar binding affinity to BTC-j, suggesting substituent effects at the 6-position primarily modulate pharmacokinetics rather than target engagement .

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide

- 6-position substituent : Bromine (-Br).

- 2-position substituent : 4-butoxybenzamide.

- Key differences: Steric effects: Bromine’s larger atomic radius compared to methoxy or nitro groups may hinder binding to shallow enzyme pockets but enhance interactions with hydrophobic regions. Electronic effects: Bromine’s moderate electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding sites.

Comparative Activity Data

Substituent Effects on Bioactivity

6-Position Substituents: Electron-donating groups (e.g., -OCH₃): Enhance binding to polar residues in enzyme active sites (e.g., DNA gyrase) . Electron-withdrawing groups (e.g., -NO₂, -Br): Improve stability against metabolic degradation but may reduce solubility. Bromine vs.

2-Position Substituents: 4-butoxybenzamide: The butoxy chain extends the molecule’s hydrophobic surface area, favoring interactions with lipid-rich bacterial membranes or hydrophobic enzyme pockets. Pyridine-3-yl amino acetamide (BTC-j/r): The pyridine ring facilitates π-π stacking and hydrogen bonding with aromatic residues in target proteins .

Biologische Aktivität

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The chemical structure of N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide can be represented as follows:

Synthesis Method:

The synthesis typically involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to yield the desired product .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide exhibits several biological activities that make it a candidate for further research:

1. Anticancer Properties

Research indicates that this compound may possess anticancer properties, potentially through the inhibition of specific kinases involved in cancer progression. Its structure allows it to interact with various molecular targets, modulating their activity and affecting cell signaling pathways .

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against certain bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cell membrane integrity .

3. Enzyme Interaction

The benzothiazole moiety is known for its ability to interact with enzymes and receptors. N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide can modulate the activity of these biomolecules, making it useful as a probe in biological studies .

The mechanism of action involves the interaction of N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide with specific molecular targets:

- Kinase Inhibition: The compound may inhibit protein kinases that are crucial for cell proliferation and survival, particularly in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis .

- Receptor Modulation: By binding to various receptors, this compound can alter signal transduction pathways involved in inflammation and immune responses .

Case Study 1: Anticancer Activity

A study evaluated the effects of N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide on human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, supporting its potential as a therapeutic agent in infectious diseases .

Comparative Biological Activity Table

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | Inhibition of kinases leading to apoptosis |

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity |

| Enzyme Interaction | Modulation of enzyme activity | Binding to specific enzymes affecting biochemical pathways |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.